(±)-2-Hydroxyhexanoic--d3 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), and reactivity .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of (±)-2-Hydroxyhexanoic--d3 Acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Hexanoic acid-d3", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Hexanoic acid-d3 is reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then oxidized with hydrogen peroxide in the presence of sulfuric acid to form 2-hydroxyhexanoic acid-d3.", "Step 3: The product from step 2 is then neutralized with sodium bicarbonate to form the corresponding sodium salt.", "Step 4: The sodium salt is then extracted with ethyl acetate to isolate the product.", "Step 5: The product is purified by recrystallization from methanol and water to obtain (±)-2-Hydroxyhexanoic--d3 Acid." ] } | |
CAS-Nummer |
1219798-84-1 |
Produktname |
(±)-2-Hydroxyhexanoic--d3 Acid |
Molekularformel |
C6H12O3 |
Molekulargewicht |
135.177 |
IUPAC-Name |
6,6,6-trideuterio-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3 |
InChI-Schlüssel |
NYHNVHGFPZAZGA-FIBGUPNXSA-N |
SMILES |
CCCCC(C(=O)O)O |
Synonyme |
(±)-2-Hydroxyhexanoic--d3 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.